3-(Difluoromethyl)-1-benzothiophene-7-carboxylic acid
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Overview
Description
3-(Difluoromethyl)-1-benzothiophene-7-carboxylic acid is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The presence of the difluoromethyl group and the carboxylic acid functional group in this compound makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-1-benzothiophene-7-carboxylic acid typically involves the introduction of the difluoromethyl group into the benzothiophene ring. One common method is the difluoromethylation of benzothiophene derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as palladium or copper under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize difluoromethylating agents like chlorodifluoromethane (ClCF2H) or difluoromethyl sulfone derivatives. The reaction conditions are optimized to achieve high yields and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (ClCH2OCH3) can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzothiophenes depending on the electrophile used.
Scientific Research Applications
3-(Difluoromethyl)-1-benzothiophene-7-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of antifungal and anticancer agents.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1-benzothiophene-7-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with enzymes and receptors. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrrole-4-carboxylic acid
- 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid
Comparison: 3-(Difluoromethyl)-1-benzothiophene-7-carboxylic acid is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties compared to pyrazole, pyrrole, and thiophene derivatives.
Properties
IUPAC Name |
3-(difluoromethyl)-1-benzothiophene-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O2S/c11-9(12)7-4-15-8-5(7)2-1-3-6(8)10(13)14/h1-4,9H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEAAIVCXFEKON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)SC=C2C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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